tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate
Description
tert-Butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate is a carbamate-protected amine derivative featuring a cyclopropane ring substituted with an aminomethyl group and an ethyl linker to the tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in medicinal and synthetic chemistry due to its structural rigidity conferred by the cyclopropane ring and the versatility of the Boc-protected amine, which is critical in peptide synthesis and drug intermediate preparation. The aminomethyl group enhances reactivity, enabling further functionalization, while the Boc group ensures stability during synthetic processes .
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[1-[1-(aminomethyl)cyclopropyl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8(11(7-12)5-6-11)13-9(14)15-10(2,3)4/h8H,5-7,12H2,1-4H3,(H,13,14) |
InChI Key |
GWFSLWSBNMXKND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)CN)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate
The synthesis of this compound involves multi-step organic transformations, generally starting from cyclopropyl derivatives and incorporating amino and carbamate functional groups. While direct literature specifically naming this exact compound is limited, closely related synthetic strategies for tert-butyl carbamate derivatives of aminomethyl-substituted cyclopropyl compounds provide a reliable framework.
General Synthetic Strategy
The preparation typically follows these key steps:
Cyclopropanation or modification of cyclopropyl precursors: Starting from cyclopropane derivatives such as cyclopropane-1,1-dicarboxylates or hydroxymethyl cyclopropyl carbamates, synthetic routes introduce the aminomethyl group on the cyclopropyl ring.
Introduction of the tert-butyl carbamate protecting group: This is commonly achieved by reacting the amine intermediate with tert-butyl carbamate or its equivalent, often under mild basic conditions to form the carbamate linkage.
Reductive amination or reduction steps: To install the aminomethyl group, reductive amination of aldehyde or ketone precursors or reduction of ester intermediates is employed.
Specific Reported Methods
From Hydroxymethyl Cyclopropyl Carbamate
- According to related syntheses of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, the compound can be prepared in three steps with an overall yield of approximately 40%. The starting material is N,N-dibenzyl-2-benzyloxyacetamide, which undergoes reductive cyclopropanation (Kulinkovich reaction variant) to form the cyclopropyl intermediate. Subsequent transformations include monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate, Curtius degradation, and reduction of ester moieties to yield the hydroxymethyl carbamate intermediate. This intermediate can then be converted to the aminomethyl derivative by further reductive amination or substitution steps.
Reductive Amination Using Benzaldehyde and Sodium Borohydride
- A common approach to synthesize tert-butyl carbamate derivatives with aminomethyl substituents involves reductive amination. For example, tert-butyl 2-aminoethylcarbamate reacts with benzaldehyde in methanol at room temperature in the presence of molecular sieves to form an imine intermediate. This is followed by reduction with sodium borohydride at low temperatures (-10 to 20 °C), yielding the aminomethyl carbamate with yields around 92%. Although this example uses a different amine and aldehyde, the principle applies to the target compound by substituting appropriate cyclopropyl aldehyde derivatives.
Use of Neutral Reagents to Improve Industrial Synthesis
- Patent literature suggests that using neutral forms of reagents rather than their salt forms improves reaction yields and purity for tert-butyl carbamate derivatives. For example, the reaction of oxalate salts with hydrochloride salts in acetonitrile with triethylamine base can cause issues like increased viscosity and lower yields (~85%). Using neutral reagents avoids these problems, resulting in higher yields (~93%) and better scalability. This insight can be adapted to optimize the preparation of tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the tert-butyl group or the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: New compounds with substituted functional groups.
Scientific Research Applications
Chemistry: tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure makes it a valuable scaffold for the development of pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, leading to modifications in their activity. The pathways involved in these interactions are complex and depend on the specific biological system being studied.
Comparison with Similar Compounds
Structural Differences :
- The hydroxyethyl group replaces the aminomethyl substituent on the cyclopropane.
- Lacks the ethyl linker between the cyclopropane and the Boc group.
Properties :
- Molecular formula: C11H21NO3 (vs. C11H22N2O2 for the target compound).
- Boiling point: 326.6±15.0 °C (predicted) .
- Applications: Primarily used as an intermediate in pharmaceuticals requiring hydroxyl functionality.
Key Distinction: The hydroxy group reduces nucleophilicity compared to the amino group, limiting its utility in reactions requiring amine participation .
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (CAS 1032684-85-7)
Structural Differences :
- Features a 2-aminoethyl substituent on the cyclopropane, increasing chain length compared to the target compound’s aminomethyl group.
Properties :
- Molecular weight: 214.3 g/mol (vs. ~214–215 g/mol for the target compound).
Synthetic Relevance : Used in peptide modifications where longer linkers are advantageous for spatial arrangement .
tert-Butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate (CAS 1934483-16-5)
Structural Differences :
- Hydroxymethyl group replaces aminomethyl on the cyclopropane.
- Ethyl linker connects the cyclopropane to the Boc group.
Properties :
- Density: 1.062±0.06 g/cm<sup>3</sup>; pKa: 12.91±0.46 .
- Hazards: Classified as a skin and eye irritant, similar to other carbamates, but the hydroxyl group may reduce volatility .
Applications : Suitable for prodrug strategies where hydroxyl groups can be enzymatically cleaved .
tert-Butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate (CAS 1443981-06-3)
Structural Differences :
- Incorporates a 4-cyclopropylphenyl substituent instead of aminomethyl.
Properties :
- Molecular formula: C16H23NO2; molecular weight: 261.36 g/mol .
Key Research Findings
- Reactivity: Aminomethyl-substituted derivatives (e.g., the target compound) exhibit superior nucleophilicity compared to hydroxylated analogs, enabling efficient coupling reactions in peptide synthesis .
- Steric Effects : The cyclopropane ring imposes steric constraints, which can enhance metabolic stability in drug candidates .
- Safety Profile : Hydroxyl-containing analogs (e.g., CAS 1934483-16-5) show lower acute toxicity but retain irritant properties common to carbamates .
Biological Activity
tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and notable case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group and a cyclopropyl moiety, which may influence its interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many carbamate derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission.
- Modulation of Receptor Activity : The compound may act as an agonist or antagonist at various neurotransmitter receptors, potentially affecting pathways involved in pain perception and mood regulation.
Antitumor Activity
Recent studies have demonstrated that similar compounds exhibit significant antitumor activity. For example, compounds structurally related to this compound have shown promising results against various cancer cell lines:
Neuroprotective Effects
In neuropharmacological studies, similar carbamate derivatives have been investigated for their neuroprotective effects. These effects are often linked to their ability to modulate neurotransmitter systems:
- Mechanism : Inhibition of acetylcholinesterase leads to increased levels of acetylcholine, enhancing cholinergic transmission.
- Efficacy : In vivo studies have shown improvements in cognitive function in models of Alzheimer's disease.
Case Study 1: Antitumor Efficacy
A study published in Molecules evaluated the antitumor efficacy of a series of carbamate derivatives, including this compound. The study found that:
- The compound exhibited significant cytotoxicity against colorectal cancer cells.
- Molecular docking studies suggested strong binding affinities to key proteins involved in cancer cell proliferation.
Case Study 2: Neuroprotective Potential
In a preclinical model for neurodegenerative diseases, researchers administered the compound to mice with induced cognitive deficits. Results indicated:
- A significant improvement in memory retention tests compared to control groups.
- Histological analysis revealed reduced neuronal damage and apoptosis in treated animals.
Q & A
Basic Question: What are the key structural features and synthetic strategies for tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate?
Answer:
The compound features a tert-butyl carbamate group linked to a cyclopropane ring substituted with an aminomethyl-ethyl chain. Synthesis typically involves:
- Boc Protection : Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) under mild conditions (dichloromethane or THF, triethylamine as a base) to form the carbamate .
- Cyclopropane Ring Formation : Strategies include [2+1] cycloaddition or alkylation of cyclopropane precursors, as seen in structurally analogous compounds .
Key Data : - SMILES : CC(C)(C)OC(=O)NC(C)(C1CC1)CN
- Critical Reaction Parameters : Solvent polarity, temperature (0–25°C), and stoichiometric control to avoid side reactions (e.g., over-alkylation) .
Advanced Question: How can reaction conditions be optimized to enhance yield and purity during Boc protection of the aminomethylcyclopropyl intermediate?
Answer:
Optimization involves:
- Solvent Selection : Dichloromethane or THF for solubility and minimal side reactions .
- Base Choice : Triethylamine (TEA) or sodium hydride (NaH) to neutralize HCl byproducts; NaH may improve yields in moisture-sensitive reactions .
- Temperature Control : Maintain 0–5°C during Boc group introduction to suppress competing hydrolysis or epimerization .
Validation : Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane) or LC-MS for intermediates (e.g., m/z = [M+H]⁺ ~257) .
Basic Question: What spectroscopic techniques are essential for characterizing this compound, and what spectral signatures are expected?
Answer:
- ¹H NMR :
- tert-Butyl group: Singlet at δ 1.4 ppm (9H).
- Cyclopropane protons: Multiplet at δ 0.8–1.2 ppm (2H).
- Aminomethyl protons: δ 3.2–3.5 ppm (2H, NHCH₂) .
- ¹³C NMR :
- Carbamate carbonyl: δ 155–160 ppm.
- Cyclopropane carbons: δ 10–15 ppm .
- IR : N-H stretch (~3350 cm⁻¹), C=O (~1700 cm⁻¹) .
Advanced Question: How do discrepancies in spectroscopic data (e.g., unexpected splitting in ¹H NMR) inform structural reassessment?
Answer:
Unexpected splitting may indicate:
- Steric Hindrance : Restricted rotation of the cyclopropane-ethyl chain, causing diastereotopic proton environments .
- Impurity Analysis : Check for residual solvents (e.g., DCM at δ 5.3 ppm) or Boc-deprotected byproducts (free amine δ 1.5–2.5 ppm) .
Resolution : Use 2D NMR (COSY, HSQC) to assign coupling patterns or repeat synthesis with rigorous drying of intermediates .
Basic Question: What are the stability considerations for tert-butyl carbamates under acidic or basic conditions?
Answer:
- Acidic Conditions : Boc group hydrolyzes at pH < 3 (e.g., HCl/dioxane), releasing the free amine .
- Basic Conditions : Stable at pH 7–10; prolonged exposure to strong bases (NaOH) may cleave the carbamate .
Storage : Store at –20°C under inert gas (N₂/Ar) to prevent moisture-induced degradation .
Advanced Question: How can computational modeling (e.g., DFT) predict the compound’s reactivity in enzyme inhibition studies?
Answer:
- Docking Studies : Use software (AutoDock Vina) to model interactions with target enzymes (e.g., proteases) via the carbamate’s carbonyl and amine groups .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for nucleophilic attack sites .
Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme assays .
Basic Question: What biological applications are hypothesized for this compound based on structural analogs?
Answer:
- Enzyme Inhibition : Carbamates are known protease inhibitors; the cyclopropane may enhance binding via rigid conformation .
- Drug Delivery : tert-Butyl groups improve lipophilicity for blood-brain barrier penetration, as seen in related neuroactive compounds .
Advanced Question: How to resolve contradictions in reported biological activity data across analogs (e.g., divergent IC₅₀ values)?
Answer:
- Assay Variability : Standardize protocols (e.g., buffer pH, enzyme concentration) to minimize inter-lab variability .
- Structural Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the cyclopropane) using QSAR models .
Case Study : Analog with 3-fluorophenyl substitution showed 10x higher potency than 4-bromo derivatives due to enhanced H-bonding .
Basic Question: What safety precautions are critical during handling and synthesis?
Answer:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact with amines or Boc reagents .
- Ventilation : Use fume hoods due to volatile solvents (DCM, THF) .
Emergency Measures : Rinse exposed skin with water for 15 minutes; seek medical attention for inhalation .
Advanced Question: How to design a stability-indicating HPLC method for quantifying degradation products?
Answer:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile/0.1% TFA in water (20% → 80% over 25 min).
- Detection : UV at 254 nm (carbamate absorbance) .
Validation : Assess linearity (R² > 0.99), LOD/LOQ (<1 µg/mL), and forced degradation (heat, acid/base) to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
